N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 42459-27-8
VCID: VC2805979
InChI: InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 42459-27-8

Cat. No.: VC2805979

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride - 42459-27-8

Specification

CAS No. 42459-27-8
Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Standard InChI Key OZULDARSJSPCHT-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl

Introduction

Chemical Identity and Structural Characteristics

N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride belongs to the acetamide class of compounds, featuring a substituted phenyl group and a methylamino side chain. Its molecular formula is C₁₁H₁₇ClN₂O, with a molecular weight of 228.72 g/mol. The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory and industrial applications.

Structural Elucidation

The compound’s structure includes:

  • A 2,6-dimethylphenyl group attached to the amide nitrogen.

  • A methylamino group (-NHCH₃) bonded to the α-carbon of the acetamide backbone.

  • A hydrochloride counterion stabilizing the protonated amine .

The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl) and InChI key (OZULDARSJSPCHT-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₇ClN₂O
Molecular Weight228.72 g/mol
Boiling Point320.9°C at 760 mmHg
Flash Point127.3°C
LogP (Partition Coefficient)3.30

Synthesis and Reaction Optimization

The synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride follows a two-step nucleophilic substitution pathway, yielding approximately 67% under optimized conditions .

Reaction Mechanism

  • Step 1: 2-Chloro-N-(2,6-dimethylphenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) at 0°C, facilitating displacement of the chloride group by the methylamino moiety .

  • Step 2: The intermediate free base is treated with hydrochloric acid to form the hydrochloride salt, which is isolated via solvent evaporation and extraction .

Table 2: Synthesis Conditions

ParameterValueSource
SolventTetrahydrofuran (THF)
Temperature0°C (Step 1); Room Temp (Step 2)
Reaction TimeOvernight (Step 1)
Yield67%

Challenges and Improvements

  • Low Yield: Side reactions, such as over-alkylation, reduce efficiency. Using excess methylamine (6:1 molar ratio) mitigates this issue .

  • Purification: Basification with NaOH (pH 10–12) followed by ethyl acetate extraction enhances purity .

Physicochemical Properties

The compound exhibits moderate hydrophobicity (LogP = 3.30), favoring membrane permeability in biological systems . Its hydrochloride salt form increases aqueous solubility, critical for pharmaceutical formulations.

Thermal Stability

  • Boiling Point: 320.9°C, indicative of strong intermolecular interactions due to ionic character .

  • Flash Point: 127.3°C, necessitating careful handling to avoid combustion .

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) are absent in available sources, the structural similarity to lidocaine suggests characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and amide carbonyls (δ 165–170 ppm) in ¹H and ¹³C NMR spectra .

Pharmacological Applications

Role as a Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing ranolazine analogs, which are used to treat chronic angina by modulating cardiac sodium channels. Its amide group facilitates binding to target proteins, while the dimethylphenyl moiety enhances lipophilicity.

Table 3: Pharmacological Relevance

ApplicationSignificanceSource
Cardiovascular Drug DevelopmentIntermediate for ranolazine derivatives
Quality ControlLidocaine impurity monitoring
Hazard CategoryGHS CodeSource
Acute Oral ToxicityCategory 4
Skin IrritationCategory 2
Eye DamageCategory 1
Respiratory IrritationCategory 3

Handling Precautions:

  • Use nitrile gloves and safety goggles to prevent contact.

  • Operate in a fume hood to avoid inhalation exposure.

SupplierLocationPurityPriceSource
SynZeal Research Pvt LtdGujarat, India>95%Inquiry
ShenZhen H&D PharmaceuticalChina>98%$7.00/5g
Molcoo Chemicals Inc.China>90%Inquiry

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